CPI-1612

Description

Overview of EP300 and CREB Binding Protein (CBP) as Transcriptional Co-regulators

EP300 (E1A binding protein p300) and CREB-binding protein (CBP, also known as CREBBP) are large, multidomain proteins that serve as essential transcriptional co-activators. wikipedia.orgmdpi.comtandfonline.compatsnap.comebi.ac.uk Due to their high sequence homology and overlapping functions, they are often collectively referred to as CBP/EP300. mdpi.comtandfonline.commdpi.com These proteins act as bridges, connecting sequence-specific DNA-binding transcription factors to the basal transcriptional machinery. researchgate.netbiologists.com They interact with a vast array of transcription factors, influencing the expression of numerous target genes involved in diverse cellular processes. wikipedia.orgmdpi.compatsnap.comresearchgate.netbiologists.comnih.govcellcentric.comatlasgeneticsoncology.orgnih.gov Beyond their scaffolding function, EP300 and CBP possess intrinsic histone acetyltransferase (HAT) activity, which is central to their role in transcriptional regulation. mdpi.compatsnap.comnih.govbohrium.combohrium.com

Biological Significance of Lysine (B10760008) Acetylation in Gene Expression and Chromatin Structure

Lysine acetylation is a critical post-translational modification that plays a vital role in regulating gene expression and chromatin structure. biomodal.comwikipedia.orgfrontiersin.orgembopress.orgnih.govwikipedia.org Histones, the core proteins around which DNA is wrapped to form nucleosomes, are rich in lysine residues, particularly in their N-terminal tails. wikipedia.org Acetylation of these lysine residues, catalyzed by HATs like EP300 and CBP, involves the transfer of an acetyl group from acetyl-CoA to the ε-amino group of lysine. biomodal.comwikipedia.org This modification neutralizes the positive charge of the lysine residue, reducing the electrostatic interaction between the histones and the negatively charged DNA backbone. biomodal.comwikipedia.orgfrontiersin.orgembopress.orgwikipedia.org

The reduced interaction leads to a less condensed, more relaxed chromatin structure, often referred to as euchromatin. wikipedia.orgfrontiersin.orgembopress.orgwikipedia.org This open conformation increases the accessibility of DNA to transcription factors and the transcriptional machinery, thereby promoting gene transcription. patsnap.combiomodal.comwikipedia.orgfrontiersin.orgembopress.orgwikipedia.org Conversely, the removal of acetyl groups by histone deacetylases (HDACs) restores the positive charge, leading to chromatin condensation and gene repression. wikipedia.org Lysine acetylation also serves as an epigenetic mark recognized by specific protein domains, such as bromodomains, which further recruit other regulatory proteins to the chromatin. mdpi.comwikipedia.orgfrontiersin.orgembopress.org

Role of EP300/CBP Dysregulation in Human Pathologies, Particularly Malignancies

Dysregulation of EP300 and CBP has been strongly implicated in the pathogenesis of a wide range of human diseases, with a significant focus on malignancies. mdpi.comtandfonline.comebi.ac.ukmdpi.comresearchgate.netnih.govbiologists.com Alterations in the expression or function of these co-regulators can disrupt normal gene expression patterns, contributing to disease development and progression. tandfonline.commdpi.comresearchgate.netnih.gov

In cancer, both loss-of-function mutations and overexpression or activating mutations of EP300 and CBP have been observed across various tumor types. tandfonline.comebi.ac.ukmdpi.combiologists.combiorxiv.org Loss-of-function mutations are frequently found and can contribute to tumorigenesis. tandfonline.combiorxiv.org Conversely, overexpression or certain mutations can enhance their catalytic activity or interactions, potentially driving tumor progression. tandfonline.commdpi.com EP300/CBP dysregulation has been linked to various aspects of cancer biology, including uncontrolled cell proliferation, survival, tumorigenesis, metastasis, immune evasion, and drug resistance. mdpi.comthno.org Their aberrant activity has been reported in numerous cancers, including hematological malignancies, prostate cancer, neuroblastoma, and medulloblastoma. mdpi.comnih.govthno.orgfoghorntx.combohrium.com Beyond cancer, EP300/CBP dysregulation has also been associated with inflammatory disorders and neurodegeneration. mdpi.combohrium.comnih.gov

Rationale for Targeting EP300/CBP HAT Activity in Research

Given the central role of EP300 and CBP in transcriptional regulation and their significant involvement in the development and progression of numerous diseases, particularly cancer, targeting their activity has emerged as a compelling research strategy. mdpi.comtandfonline.compatsnap.commdpi.comnih.govnih.govbohrium.combohrium.comthno.org Modulating the HAT activity of EP300/CBP offers a direct approach to influencing the acetylation status of histones and other proteins, thereby altering aberrant gene expression programs that drive disease. patsnap.commdpi.comthno.org

Inhibiting the HAT activity of EP300/CBP is hypothesized to reduce the acetylation of key target proteins, leading to changes in chromatin structure and the transcriptional output of genes involved in disease pathways. patsnap.comthno.org This approach holds potential for therapeutic intervention by suppressing the expression of oncogenes or restoring the expression of tumor suppressor genes. mdpi.comthno.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

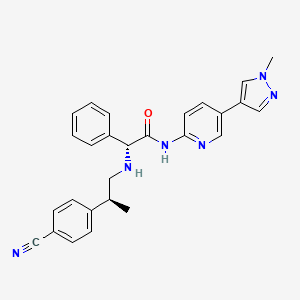

(2R)-2-[[(2S)-2-(4-cyanophenyl)propyl]amino]-N-[5-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N6O/c1-19(21-10-8-20(14-28)9-11-21)15-30-26(22-6-4-3-5-7-22)27(34)32-25-13-12-23(16-29-25)24-17-31-33(2)18-24/h3-13,16-19,26,30H,15H2,1-2H3,(H,29,32,34)/t19-,26-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDFZSHSBUXKAC-NIYFSFCBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(C1=CC=CC=C1)C(=O)NC2=NC=C(C=C2)C3=CN(N=C3)C)C4=CC=C(C=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN[C@H](C1=CC=CC=C1)C(=O)NC2=NC=C(C=C2)C3=CN(N=C3)C)C4=CC=C(C=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Discovery and Preclinical Characterization of Cpi 1612 As an Ep300/cbp Hat Inhibitor

Identification of CPI-1612 from High-Throughput Screening Campaigns

The discovery of this compound originated from early drug-discovery efforts focused on identifying inhibitors of EP300/CBP HAT. A high-throughput screening (HTS) campaign involving 191,000 compounds was conducted to identify potential lead molecules. researchgate.net This screening effort led to the characterization of 18 compounds through a combination of biochemical enzymatic assays and biophysical methods, including X-ray crystallography and native mass spectrometry. researchgate.net This comprehensive analysis resulted in the identification of three distinct mechanistic classes of EP300/CBP HAT inhibitors, two of which had not been previously described. researchgate.net this compound was developed through the structure-based optimization of a hit compound identified during this HTS process. researchgate.netresearchgate.net

Advanced Medicinal Chemistry and Structural Optimization

Following the initial identification of lead compounds, extensive medicinal chemistry efforts were undertaken to optimize their properties, focusing on improving potency, selectivity, and pharmacokinetic profiles. nih.gov

Evolution from Indole (B1671886) to Aminopyridine Scaffold for Enhanced Properties

An initial lead compound (referred to as compound 3 in some studies) possessed an indole scaffold. nih.govacs.org Medicinal chemistry investigations explored various scaffold replacements for the indole core. nih.gov This led to the discovery and subsequent optimization of compounds featuring an aminopyridine core, which ultimately resulted in the development of this compound (also referred to as compound 17). nih.gov The replacement of the indole scaffold with the aminopyridine scaffold in this compound resulted in notable improvements in key properties, including increased potency, enhanced solubility, and improved bioavailability. nih.govacs.orgfigshare.com These enhanced characteristics translated to a significantly lower efficacious dose for this compound compared to the earlier indole lead compound in preclinical in vivo studies. nih.govacs.org

Structure-Activity Relationship (SAR) Studies Guiding Compound Development

Structure-Activity Relationship (SAR) studies played a crucial role in guiding the development and optimization of this compound. These studies systematically explored the impact of modifications to different parts of the lead compound's structure on its biological activity. nih.gov Initial SAR exploration focused on the indole, central benzene, and phenethylamine (B48288) side chain of early lead compounds to improve potency. nih.gov The insights gained from these SAR studies were instrumental in the rational design and selection of the aminopyridine scaffold and subsequent modifications that yielded this compound with its improved potency and pharmacological profile. nih.govacs.org

Comprehensive Biochemical and Biophysical Characterization of HAT Inhibition

This compound has undergone comprehensive biochemical and biophysical characterization to define its mechanism and potency as an EP300/CBP HAT inhibitor.

Determination of Inhibitory Potency (IC50) Against Full-Length EP300 and CBP HAT Domains

Biochemical assays have demonstrated that this compound is a highly potent inhibitor of both full-length EP300 and CBP HAT domains. In vitro Scintillation Proximity Assays (SPA) have shown that this compound inhibits full-length CBP with an IC50 value of 2.9 nM and full-length EP300 with an IC50 value of <0.5 nM or 0.5 nM. researchgate.netresearchgate.netbiorxiv.org Other sources report an IC50 of 8.1 nM for EP300 HAT. medchemexpress.commedchemexpress.comprobechem.com

The inhibitory potency of this compound against EP300 and CBP HAT domains has been evaluated under different acetyl-CoA concentrations. At standard assay conditions, this compound demonstrated high potency. nih.govnih.gov When tested at a higher concentration of acetyl-CoA (5 μM), which is closer to the estimated lower range of whole-cell acetyl-CoA concentrations, this compound maintained its superior potency compared to other inhibitors like A-485 and iP300w. nih.govnih.gov

Here is a table summarizing reported IC50 values for this compound against EP300 and CBP HAT domains:

| Target | Assay Type | IC50 Value | Reference |

| Full-Length EP300 | SPA | <0.5 nM | biorxiv.org |

| Full-Length EP300 | SPA | 0.5 nM | researchgate.netresearchgate.net |

| EP300 HAT | Not specified | 8.0 nM | selleckchem.com |

| EP300 HAT | SPA | 8.1 nM | probechem.com |

| Full-Length CBP | SPA | 2.9 nM | researchgate.netresearchgate.netbiorxiv.org |

Elucidation of Acetyl-CoA Competitive Inhibition Mechanism

Structural data and biochemical studies support that this compound functions as an acetyl-CoA competitive inhibitor. researchgate.netresearchgate.netresearchgate.net Crystallographic studies have revealed that this compound occupies the acetyl-CoA binding site within the HAT domain of EP300. researchgate.netresearchgate.net Kinetic studies of related compounds and similarities in chemical structure and biochemical data further support a competitive mechanism. researchgate.netresearchgate.net This competitive inhibition suggests that the potency of this compound is influenced by the concentration of the acetyl-CoA cofactor present in the enzymatic reaction. researchgate.netresearchgate.net

Assessment of Selectivity Profile Against Other Histone Acetyltransferase Families

This compound has been characterized for its selectivity against a panel of other histone acetyltransferases. Studies have shown that this compound exhibits selectivity over other HAT families. researchgate.netbiorxiv.org Specifically, no inhibitory activity was observed against a panel of seven other HAT targets, including Tip60, HAT1, PCAF, MYST2, MYST3, MYST4, and GCN5L2. nih.gov Cellular studies also support the selectivity of this compound. For instance, treatment with this compound led to a significant decrease in H3K27 acetylation, a known mark of EP300/CBP activity, while having minimal effects on H3K9 acetylation, which is primarily mediated by KAT2A/B. plos.org Quantitative LC-MS analysis of histone acetylation in treated cells further revealed that this compound selectively affected the abundance of peptides containing H3K18Ac, an acetylation mark dependent on EP300/CREBBP, with minimal impact on H3K9Ac, H3K14Ac (mediated by KAT7), and H3K23Ac (mediated by KAT6A/B). nih.gov

Comparative Analysis of Biochemical and Biological Potencies with Related Inhibitors (e.g., A-485, iP300w)

This compound has been compared to other drug-like EP300/CREBBP acetyltransferase inhibitors, such as A-485 and iP300w, which represent different molecular scaffolds. acs.orgnih.gov Comparative studies have assessed the biochemical and biological potencies of these inhibitors.

In biochemical assays, this compound has demonstrated superior potency relative to A-485 in both catalytic domain and full-length biochemical assays. researchgate.netbiorxiv.org At an acetyl-CoA concentration approximating the Km (50 nM), this compound showed an IC50 of 10.7 nM for EP300/CREBBP acetyltransferase inhibition, making it the most potent among the tested compounds, followed by iP300w (IC50 = 15.8 nM) and A-485 (IC50 = 44.8 nM). nih.gov These trends in inhibitory potency were maintained even at higher, more physiologically relevant concentrations of acetyl-CoA (5 μM). nih.gov

The biological potencies of these inhibitors in cellular contexts have also been evaluated. Cellular evaluation has shown that the inhibition of histone acetylation and cell growth closely aligns with the biochemical potencies observed. nih.govacs.orgnih.gov this compound has shown low nanomolar potency in cell-based target engagement assays. researchgate.netbiorxiv.org In cell growth inhibition assays, this compound consistently emerged as the most potent inhibitor of cell growth, followed by iP300w and A-485. nih.gov For instance, this compound is highly active in ER-positive breast cancer cell lines, with GI50 values below 100 nM, which are consistent with its EC50 values for reducing H3K18 acetylation, suggesting on-target effects. researchgate.netplos.org

The following table summarizes the comparative biochemical potency data:

| Compound | EP300/CREBBP IC50 (50 nM Acetyl-CoA) |

| A-485 | 44.8 nM |

| iP300w | 15.8 nM |

| This compound | 10.7 nM |

Table 1: Comparative Biochemical Potency of EP300/CREBBP Inhibitors nih.gov

These comparative analyses indicate that this compound is a more potent inhibitor of EP300/CBP acetyltransferase activity both biochemically and in cellular contexts compared to A-485 and iP300w. nih.govacs.orgnih.gov

Molecular and Cellular Mechanisms of Action of Cpi 1612

Impact on Global and Specific Histone Acetylation Marks

Inhibition of EP300/CBP by CPI-1612 directly impacts the acetylation status of their primary chromatin targets, particularly specific lysine (B10760008) residues on histone H3.

Inhibition of Histone H3 Lysine 27 Acetylation (H3K27Ac) Deposition

A key mechanism of action of this compound is the suppression of histone H3 lysine 27 acetylation (H3K27Ac). H3K27 acetylation is a crucial epigenetic mark often associated with active enhancers and promoters, playing a significant role in transcriptional activation. Studies have shown that this compound treatment leads to a reduction in H3K27 acetylation levels both in vitro and in vivo. For instance, in mouse models, oral administration of this compound resulted in a dose- and time-dependent reduction of H3K27Ac in peripheral blood mononuclear cells (PBMCs). This reduction in H3K27Ac is observed concomitantly with tumor growth inhibition in xenograft models, indicating that the suppression of this mark is linked to its biological activity. Research in glioblastoma cells has also demonstrated that this compound effectively blocks RBBP4/p300 HAT activity by inhibiting the deposition of H3K27Ac.

Reduction of Histone H3 Lysine 18 Acetylation (H3K18Ac) Levels

In addition to H3K27Ac, this compound also reduces the levels of histone H3 lysine 18 acetylation (H3K18Ac). H3K18Ac is another important histone modification associated with active transcriptional regulatory elements. Studies have shown that this compound treatment leads to a reduction in H3K18Ac in various cell lines and in tumor tissue in vivo. For example, in HCT-116 cells, this compound inhibited the EP300/CBP HAT domain activity, assessed as a reduction in H3K18 acetylation with an EC50 of 14 nM. In mouse xenograft models, a reduction in H3K18Ac was observed in tumors following this compound treatment. The observed cellular potency of this compound in inhibiting cell growth aligns with its effectiveness in reducing H3K18 acetylation, supporting an on-target mechanism of action.

Analysis of Orthogonal Regulation of Histone Acetylation Marks

Studies comparing this compound with other EP300/CBP inhibitors have provided insights into the orthogonal regulation of histone acetylation marks. Quantitative analysis of histone H3 acetylation in cells treated with this compound revealed that it selectively modulates EP300/CREBBP-dependent acetylation. While this compound primarily impacted peptides containing H3K18Ac, an increase in the levels of singly modified H3K23Ac peptide was observed, coinciding with a specific loss of H3K18Ac from K18/K23 diacetylated peptides. This suggests a complex interplay and potential orthogonal regulation between different acetylation marks upon EP300/CBP inhibition by this compound.

Modulation of Transcriptional Regulatory Networks

The inhibition of EP300/CBP HAT activity by this compound leads to significant modulation of transcriptional regulatory networks, primarily by affecting the expression of target genes and the activity of regulatory elements like enhancers.

Downregulation of EP300/CBP-Dependent Target Gene Expression (e.g., MYC, RAD51, hERG)

EP300 and CBP are known to co-regulate the transcription of a wide range of genes, including important oncogenes and genes involved in cellular processes. This compound has been shown to reduce the expression of several key EP300/CBP-dependent target genes. Examples of genes downregulated by this compound include MYC, RAD51, and hERG. MYC is a well-known oncogene involved in cell proliferation and growth. RAD51 is involved in DNA repair. hERG (human Ether-à-go-go-Related Gene) encodes a potassium channel. The downregulation of these target genes contributes to the cellular effects observed with this compound treatment, such as reduced cell viability and tumor growth inhibition.

Disruption of Lineage-Specific Enhancer Activity

This compound treatment impacts chromatin accessibility and histone acetylation at regulatory elements, particularly enhancers. Enhancers are crucial DNA regions that regulate gene expression by recruiting transcription factors and co-regulators like EP300/CBP. Studies, particularly in ER+ breast cancer cells, have shown that this compound represses a subset of enhancers, and these enhancers are linked to differentially expressed genes. This disruption of enhancer activity, especially at lineage-specific enhancers defined by pioneer transcription factors like FOXA1, contributes to the inhibition of transcriptional programs essential for cell proliferation. Analysis of chromatin accessibility (ATAC-seq) and H3K27ac ChIP-seq data has revealed that this compound treatment leads to a decrease in signal intensity at numerous peaks, many of which are located in enhancer regions.

Table: Summary of Histone Acetylation and Gene Expression Changes by this compound

| Target/Mark | Effect of this compound Treatment | Relevant Section |

| H3K27 Acetylation | Reduced Deposition | 3.1.1 |

| H3K18 Acetylation | Reduced Levels | 3.1.2 |

| MYC Gene Expression | Downregulated | 3.2.1 |

| RAD51 Gene Expression | Downregulated | 3.2.1 |

| hERG Gene Expression | Downregulated | 3.2.1 |

| Enhancer Activity | Disrupted | 3.2.2 |

Confirmation of On-Target Mechanism in Cellular Contexts

Cellular studies have confirmed that this compound exerts its effects through the inhibition of EP300 and CREBBP HAT activity. This compound has demonstrated low nanomolar potency in cell-based target engagement assays researchgate.netplos.org. Its activity in inhibiting histone acetylation and cell growth closely aligns with its biochemical potencies, supporting an on-target mechanism researchgate.netnih.gov.

One key method for confirming the on-target mechanism in cells involves assessing the inhibition of histone acetylation marks specifically targeted by EP300 and CREBBP. Histone H3 lysine 18 acetylation (H3K18Ac) and histone H3 lysine 27 acetylation (H3K27Ac) are well-characterized cellular histone lysine substrates of these enzymes nih.govbiorxiv.org. Studies using this compound have shown a dose-dependent reduction in the levels of H3K18 acetylation and H3K27 acetylation in various cell lines, consistent with the inhibition of EP300/CREBBP HAT activity nih.govnih.govplos.orgmdpi.com.

For instance, in estrogen receptor-positive (ER+) breast cancer cell lines like MCF-7, this compound treatment led to a reduction in H3K18 acetylation nih.govplos.orgbiorxiv.org. The concentrations at which this compound inhibited cell growth in these lines were in a similar range to the concentrations that reduced H3K18 acetylation, further supporting on-target effects researchgate.netplos.org.

Comparative studies with other EP300/CREBBP inhibitors, such as A-485 and iP300w, have also provided evidence for this compound's on-target mechanism. Despite being structurally distinct, these inhibitors exhibit similar profiles of growth inhibition and histone acetylation inhibition in cellular assays, consistent with engaging a common target, presumably EP300/CREBBP researchgate.netnih.gov. This compound has consistently shown higher potency in these cellular assays compared to A-485 nih.govbiorxiv.org.

Data from cellular assays, such as those measuring cell growth inhibition (GI₅₀) and the reduction of histone acetylation markers (EC₅₀), demonstrate the cellular potency and on-target activity of CPI-1621.

| Cell Line (Type) | Assay | Value (nM) |

| HCT-116 | Inhibition of EP300/CBP HAT domain | 14 medchemexpress.com |

| JEKO-1 | Cell proliferation inhibition | <7.9 medchemexpress.com |

| ER+ breast cancer cell lines | Growth inhibition (GI₅₀) | <100 researchgate.netplos.org |

| MCF-7 | H3K18 acetylation reduction (EC₅₀) | In range of GI₅₀ researchgate.netplos.org |

Furthermore, studies have investigated the downstream transcriptional effects of this compound treatment in cells. Inhibition of CREBBP/EP300 HAT activity by this compound has been shown to suppress ER-dependent transcription by targeting lineage-specific enhancers in ER+ breast cancer cells plos.org. This disruption of enhancer-associated histone acetylation and subsequent gene expression further validates the on-target mechanism of this compound in a cellular context relevant to its potential therapeutic applications plos.org.

The observation that this compound selectively modulates EP300/CREBBP-dependent acetylation in cellular histone H3 profiling assays, specifically affecting H3K18Ac without significantly impacting other marks like H3K23Ac (which is not regulated by EP300/CREBBP), provides strong evidence for its specificity and on-target action in cells nih.govbiorxiv.org.

Preclinical Efficacy Studies of Cpi 1612 in Disease Models

Investigations in Oncology Models

Preclinical studies have demonstrated the potential of CPI-1612 as an anti-cancer agent, primarily through its inhibitory effects on EP300/CBP acetyltransferase activity. This inhibition impacts transcriptional regulation critical for cancer cell growth and survival.

Estrogen Receptor-Positive (ER+) Breast Cancer

Estrogen Receptor-positive (ER+) breast cancer is a significant area of investigation for this compound, given the known involvement of CREBBP/EP300 as coactivators in ER signaling. nih.govplos.org

In vitro studies have shown that this compound is highly active in inhibiting the growth of ER+ breast cancer cell lines. In standard growth inhibition assays, this compound demonstrated GI₅₀ values below 100 nM in several ER+ breast cancer cell lines, including MCF7, T47D, and ZR751. nih.govplos.orgresearchgate.netbiorxiv.orgresearchgate.net These GI₅₀ values are reported to be in a similar range as the EC₅₀ values for reduced H3K18 acetylation by this compound, suggesting an on-target mechanism related to CREBBP/EP300 inhibition. nih.govplos.orgresearchgate.netbiorxiv.org this compound's ability to inhibit cell growth was observed in both full serum conditions and in growth factor/hormone-depleted charcoal-stripped media supplemented with estradiol, indicating a direct impact on hormone-driven proliferation. plos.orgresearchgate.net

Here is a summary of representative in vitro growth inhibition data for this compound in ER+ breast cancer cell lines:

| Cell Line | GI₅₀ (nM) |

| MCF7 | < 100 nih.govplos.orgresearchgate.netbiorxiv.org |

| T47D | < 100 biorxiv.org |

| ZR751 | < 100 biorxiv.org |

This compound has been shown to suppress ER-dependent transcription, impacting the ER transcriptional network. nih.govplos.orgbiorxiv.orgplos.org Bulk RNA-seq analysis in MCF7 cells treated with this compound revealed changes in gene expression, including the downregulation of genes within the HALLMARK_ESTROGEN_RESPONSE_EARLY geneset. biorxiv.orgplos.org While both this compound and Fulvestrant target the ER transcriptional network, their transcriptional effects at the gene level have been noted as distinct. nih.govbiorxiv.org

A key mechanism by which this compound inhibits proliferation in ER+ breast cancer cells involves the disruption of lineage-specific enhancers defined by the pioneer transcription factor FOXA1. nih.govplos.orgresearchgate.netbiorxiv.orgplos.orgbiorxiv.org CREBBP/EP300 acetyltransferase inhibition by this compound suppresses ER-dependent transcription by targeting these FOXA1-bound enhancers. nih.govplos.orgresearchgate.netbiorxiv.orgbiorxiv.org Studies using ATAC-seq and ChIP-seq have shown that this compound treatment impacts chromatin accessibility and histone acetylation, particularly reducing H3K27 acetylation at these enhancer sites. nih.govplos.orgplos.orgbiorxiv.org This disruption leads to the downregulation of luminal-specific genes in ER+ breast cancer. biorxiv.org

Preclinical studies in ER+ breast cancer xenograft models have investigated the efficacy of this compound as a single agent and in combination with established therapies like Fulvestrant. In an MCF7 xenograft model, oral dosing with this compound resulted in dose-dependent inhibition of tumor growth. nih.govplos.orgresearchgate.netbiorxiv.orgresearchgate.net The combination of this compound with Fulvestrant demonstrated an additive effect on anti-tumor efficacy in a breast cancer xenograft model. nih.govbiorxiv.orgresearchgate.net This suggests non-overlapping pharmacology between the two mechanisms. nih.govbiorxiv.org Enhanced anti-tumor efficacy in the combination setting was associated with a more pronounced reduction in the mRNA level of the known ER target MYC in tumor tissue, indicating enhanced engagement of the ER transcriptional network. biorxiv.org

Here is a summary of representative xenograft study data for this compound:

| Model | Treatment | Result | Reference |

| MCF7 xenograft | This compound (single agent) | Dose-dependent inhibition of tumor growth | nih.govplos.orgresearchgate.netbiorxiv.orgresearchgate.net |

| MCF7 xenograft | This compound + Fulvestrant | Additive anti-tumor efficacy | nih.govbiorxiv.orgresearchgate.net |

Disruption of FOXA1-Bound Enhancers to Impede Proliferation

Hematological Malignancies

Preclinical evaluation of this compound has also extended to hematological malignancies. This compound has shown efficacy in a JEKO-1 mantle cell lymphoma xenograft model. nih.govselleckchem.commedchemexpress.commedchemexpress.comnih.gov Treatment with this compound in this model resulted in significant tumor growth inhibition. medchemexpress.commedchemexpress.com

Here is a summary of representative xenograft study data for this compound in hematological malignancies:

| Model | Treatment | Result | Reference |

| JEKO-1 mantle cell lymphoma xenograft | This compound | 67% tumor growth inhibition at 0.5 mg/kg (oral, twice daily) | medchemexpress.commedchemexpress.com |

Efficacy in Mantle Cell Lymphoma (JEKO-1) Xenograft Models

Studies utilizing JEKO-1 mantle cell lymphoma (MCL) xenograft models in mice have demonstrated the efficacy of this compound in repressing tumor progression nih.govnih.gov. In one study, this compound (referred to as compound 17) showed significant tumor growth inhibition (TGI) in a JEKO-1 tumor mouse xenograft study. Specifically, a dose of 0.5 mg/kg administered orally twice a day for 4 weeks resulted in 67% TGI nih.govmedchemexpress.com. This efficacy was accompanied by a reduction of H3K27Ac in plasma and H3K18Ac in the tumor nih.govmedchemexpress.com. These effects were noted to be approximately equivalent to those observed with a related compound (compound 3) when dosed at a significantly higher level (10 mg/kg BID PO), indicating a substantial improvement in in vivo activity for this compound nih.gov.

Reduction of B-Cell Lymphoma Cell Viability

This compound has been shown to reduce the viability of B-cell lymphoma cells nih.gov. In vitro studies using the JEKO-1 cell line, a B-cell lymphoma line sensitive to CBP/EP300 HAT inhibition, demonstrated that this compound inhibits JEKO-1 cell proliferation with an IC50 value of <7.9 nM medchemexpress.commedchemexpress.com. This indicates a potent effect of this compound on the viability of these cancer cells.

Central Nervous System Malignancies

Research has also investigated the potential of this compound in treating central nervous system malignancies, particularly glioblastoma (GBM).

Sensitization of Glioblastoma (GBM) Cells to Temozolomide (B1682018) (TMZ)

This compound has demonstrated the ability to sensitize glioblastoma (GBM) cells to temozolomide (TMZ), a standard chemotherapy agent for GBM nih.govmdpi.comsci-hub.senih.govbrainlife.orggrafiati.comoup.com. Inhibition of p300 by this compound has been identified as a potential strategy for enhancing the efficacy of TMZ in GBM sci-hub.senih.govgrafiati.com. Studies have shown that this compound can effectively block RBBP4/p300 HAT activity by inhibiting the deposition of H3K27Ac in GBM cells, providing a new avenue for sensitizing glioma to TMZ mdpi.com.

In patient-derived xenograft (PDX) GBM43 cells, this compound significantly sensitized TMZ, with a synergy score of 258 sci-hub.senih.govgrafiati.com. Furthermore, the combination of TMZ and this compound significantly suppressed the growth of GBM39 PDX cells compared to treatment with either drug alone sci-hub.senih.govgrafiati.com.

The following table summarizes the effect of TMZ and this compound alone and in combination on the confluence of GBM39 PDX cells:

| Treatment | Confluence (%) (Mean ± Standard Deviation) |

| DMSO | 92 ± 1.0 |

| 10 µM TMZ | 76.5 ± 4.6 |

| 10 nM this compound | 62 ± 3.4 |

| 10 µM TMZ / 10 nM this compound | 21.9 ± 3.2 |

Modulation of DNA Damage Signaling and Homologous Recombination Repair (e.g., p-KAP1, p-CHK1, gH2AX, RAD51)

This compound influences DNA damage signaling and homologous recombination (HR) repair pathways, which are crucial for the response to chemotherapy like TMZ sci-hub.senih.govgrafiati.com. TMZ sensitization by this compound increased DNA damage signaling, evidenced by increased phosphorylation of KAP1 (p-KAP1) and p-CHK1 sci-hub.senih.govgrafiati.comresearchgate.net.

Moreover, this compound enhanced TMZ-induced DNA double-strand breaks (DSBs) with increased damage signaling through p-KAP1 and persistent gH2AX sci-hub.senih.govgrafiati.comresearchgate.net. Silencing of RBBP4 or p300, similar to the effect of a p300 inhibitor like this compound, delayed the repair of TMZ-induced DSBs as shown by persistent gH2AX sci-hub.senih.govgrafiati.com.

The RBBP4/p300 complex controls gene expression through p300-mediated HAT activity, regulating HR genes, including RAD51 sci-hub.senih.govgrafiati.com. This compound significantly suppressed H3K27Ac and HR repair genes, including RAD51 sci-hub.senih.govgrafiati.com. This modulation of DNA damage signaling and HR repair contributes to the observed sensitization of GBM cells to TMZ.

Exploration of this compound in Other Preclinical Disease Contexts (as inferred from EP300/CBP relevance)

Given that this compound is a potent inhibitor of EP300/CBP HAT activity, and these proteins are involved in a wide variety of human diseases beyond lymphoma and glioblastoma, this compound's relevance extends to other preclinical disease contexts nih.govnih.gov. EP300 and CBP are implicated in numerous diseases such as cancer, inflammation, fibrosis, and neurodegeneration nih.gov. Their HAT domains play a central role in regulating transcription and modulating the activity of non-histone proteins through acetylation nih.gov.

Advanced Chemical Biology Applications and Tools Derived from Cpi 1612

Development of CPI-1612-Based Targeted Protein Degraders (PROTACs)

Targeted protein degradation (TPD) using Proteolysis Targeting Chimeras (PROTACs) is an emerging strategy that utilizes bifunctional molecules to induce proximity between a target protein and an E3 ligase, leading to the target's ubiquitination and subsequent proteasomal degradation. nih.govacs.orgresearchgate.netrsc.org this compound has served as a warhead for the development of PROTACs targeting EP300 and CREBBP due to its potent binding to their HAT domains. acs.orgnih.govscispace.com

Design and Convergent Synthesis of Conjugatable this compound Analogues

The design of this compound-based PROTACs involves synthesizing conjugatable analogues where a linker can be attached to recruit an E3 ligase. A convergent synthetic route has been developed for this purpose. nih.govacs.org Based on the crystal structure of the this compound/EP300 complex, the pyrazole (B372694) amide was identified as a suitable exit vector for linker attachment, as modifications in this region are well-tolerated. nih.govacs.org The synthesis typically involves coupling an ester and an amine via nucleophilic displacement, followed by palladium coupling and condensation steps to yield a carboxylate intermediate suitable for conjugation. nih.govacs.org

Strategies for E3 Ligase Recruitment (e.g., VHL, CRBN)

PROTACs require recruitment of an E3 ligase to facilitate target protein ubiquitination. nih.govacs.orgresearchgate.netrsc.org For this compound-based degraders targeting EP300/CREBBP, both VHL (von Hippel-Landau) and CRBN (cereblon) E3 ligases have been explored. nih.govacs.orgnih.gov Bifunctional molecules featuring either VHL-recruiting ligands or CRBN-recruiting ligands linked to the this compound scaffold have been synthesized and tested. nih.govacs.orgnih.gov Studies have shown that both VHL- and CRBN-recruiting bifunctionals can be active in mediating EP300/CREBBP degradation. nih.govacs.orgnih.gov Engagement of CRBN and a sufficiently long linker (≥21 atoms) have been shown to be required for PROTAC-mediated degradation using this compound, leading to the development of active PROTACs like dCE-1. acs.orgscispace.comdp.tech

Structure-Activity Relationships (SAR) in PROTAC Design and Efficacy

Structure-Activity Relationship (SAR) studies are crucial in optimizing PROTAC design for improved degradation efficacy. For this compound-based degraders, SAR has been explored by evaluating degradation, target engagement, and ternary complex formation in cells. acs.orgscispace.comdp.tech The length and nature of the linker connecting the this compound warhead to the E3 ligase ligand significantly influence PROTAC activity. A linker length of at least 21 atoms has been found to be necessary for CRBN-mediated degradation. acs.orgscispace.comdp.tech Different E3 ligase recruiters (VHL vs. CRBN) and the specific attachment point on the this compound scaffold also impact the degradation profile and selectivity. nih.govacs.orgnih.gov

Mechanistic Studies of Paralog-Selective Degradation of EP300 vs. CREBBP

Despite this compound's relatively narrow selectivity window as an inhibitor, PROTACs derived from it have demonstrated the ability to achieve paralog-selective degradation of EP300 over CREBBP. nih.govacs.orgnih.gov Mechanistic studies indicate that this selective degradation is not solely predictable by target engagement or ternary complex formation as measured by standard assays. nih.govacs.orgnih.gov Factors contributing to EP300-selective degradation by this compound-based PROTACs, such as the molecule MC-1 (a VHL-recruiting degrader), are suggested to include EP300's slightly increased binding affinity for this compound, higher confidence predicted interactions with VHL, and the presence of nonconserved lysine (B10760008) residues in EP300 relative to CREBBP that may serve as ubiquitination sites. acs.orgnih.gov While some this compound-derived PROTACs have shown preferential degradation of EP300, others have resulted in dual degradation of both paralogs, highlighting the complexity of achieving selectivity. nih.govacs.orgnih.govresearchgate.net

Here is a table summarizing some data on this compound and a derived PROTAC:

| Compound | Target (HAT Domain) | Biochemical IC50 (nM) | E3 Ligase Recruited | Degradation Selectivity |

| This compound | EP300 | <0.5 nih.govacs.orgnih.gov | N/A | N/A |

| CREBBP | 2.9 nih.govacs.orgnih.gov | N/A | ||

| MC-1 | EP300 | Not specified (Degrader) | VHL | Preferential EP300 |

| CREBBP | (Degrades CBP at higher concentrations) researchgate.net | |||

| dCE-1 | CBP/EP300 | Not specified (Degrader) | CRBN | Dual CBP/EP300 probechem.com |

Creation of Conditional Chemical Probes

This compound has also been utilized in the development of conditional chemical probes, allowing for temporal control over target engagement. nih.gov

Synthesis and Application of Photoreleasable this compound Analogues

Photoreleasable, or photocaged, analogues of this compound have been synthesized to enable light-dependent activation of its inhibitory activity. nih.gov The design involves modifying the this compound structure with a photocleavable group, typically at the secondary amine, which is a site whose derivatization is predicted to impede EP300/CREBBP binding. nih.gov Irradiation with UV light (e.g., 302 nm) cleaves the cage group, releasing the active this compound or a potent derivative. nih.gov This approach allows for the study of EP300/CREBBP-dependent mechanisms with spatial and temporal precision in living cells. nih.gov

Utility in Investigating EP300/CREBBP-Dependent Mechanisms with Spatiotemporal Control

This compound serves as a valuable chemical probe for dissecting the roles of EP300 and CREBBP in various biological processes. Its potency and selectivity allow researchers to inhibit the acetyltransferase activity of these paralogs, thereby investigating the downstream consequences of reduced lysine acetylation.

Research findings highlight the utility of this compound in probing EP300/CREBBP-dependent mechanisms:

Inhibition of Histone Acetylation: Studies have shown that this compound potently inhibits EP300/CREBBP-dependent acetylation, particularly of histone H3 at lysine 18 (H3K18ac) and lysine 27 (H3K27ac) in cellular contexts nih.govplos.orgbiorxiv.org. This selective modulation of histone marks provides a tool to study how specific acetylation patterns regulated by EP300/CREBBP influence chromatin structure and gene expression. For instance, treatment with this compound led to a profound loss of H3K27ac in ER+ breast cancer cells, demonstrating its impact on this key epigenetic mark plos.orgbiorxiv.org.

Investigation of Transcriptional Regulation: By inhibiting EP300/CREBBP HAT activity, this compound can be used to study the dependence of specific transcriptional programs on these coactivators. Research in ER+ breast cancer cells demonstrated that this compound suppresses ER-dependent transcription by targeting lineage-specific enhancers plos.orgbiorxiv.org. This indicates that this compound can help elucidate how EP300/CREBBP interact with transcription factors and regulatory elements to control gene expression.

Comparative Pharmacology: this compound, alongside other EP300/CREBBP inhibitors like A-485 and iP300w, has been used in comparative studies to understand the relative biochemical and biological potencies of different inhibitor scaffolds nih.govnih.gov. These comparisons are crucial for selecting appropriate chemical probes for specific research questions and can guide the study of EP300/CREBBP-dependent mechanisms nih.govnih.gov. Data from comparative analyses show that this compound is among the most potent inhibitors of EP300/CREBBP acetyltransferase activity nih.govbiorxiv.orgacs.org.

| Compound | EP300 IC₅₀ (nM) | CREBBP IC₅₀ (nM) |

| This compound | <0.5 biorxiv.org, 10.7 nih.gov, 8.1 medchemexpress.com | 2.9 biorxiv.orgacs.org, 15.8 nih.gov |

| iP300w | 15.8 nih.gov | 15.8 nih.gov |

| A-485 | 44.8 nih.gov | 44.8 nih.gov |

Note: IC₅₀ values can vary depending on the specific assay conditions and study.

Development of Chemical Tools for Targeted Degradation: The high potency of the this compound scaffold has also been leveraged in the development of bifunctional molecules, such as PROTACs, for the targeted degradation of EP300 and CREBBP biorxiv.orgacs.orgresearchgate.net. By conjugating this compound to an E3 ligase recruiter, researchers have created molecules that induce the proximity of EP300/CREBBP to the degradation machinery, leading to their breakdown biorxiv.orgacs.orgresearchgate.net. This application of this compound as a warhead in targeted degradation strategies provides a distinct method to perturb EP300/CREBBP function compared to catalytic inhibition, offering new avenues to investigate their roles and dependencies in cellular contexts biorxiv.orgacs.orgresearchgate.net. The development of a photocaged this compound analogue has also been explored, suggesting potential for conditional release and thus spatiotemporal control over EP300/CREBBP inhibition in living cells nih.gov.

While the concept of spatiotemporal control is mentioned, the primary literature focuses on this compound's utility as a potent and selective inhibitor and as a component in targeted degradation strategies. The development of photocaged analogues represents a direct approach towards achieving spatiotemporal control over EP300/CREBBP inhibition using a this compound-derived tool nih.gov. This allows for the activation of the inhibitor at a specific time and location, providing a means to study the immediate and localized effects of EP300/CREBBP inhibition on cellular processes.

Future Directions and Emerging Research Avenues for Cpi 1612

In-depth Characterization of Specific Downstream Transcriptional and Epigenomic Remodeling

A critical area for future investigation involves the detailed characterization of the precise changes in gene expression and the epigenomic landscape that occur following treatment with CPI-1612. It is established that this compound inhibits H3K27 acetylation and H3K18 acetylation, which are key epigenetic marks associated with active enhancers and promoters nih.govprobechem.complos.org. However, a more granular mapping and understanding of these changes are essential. Studies have indicated that this compound treatment induces broad, dose-dependent alterations in gene expression, with a significant proportion of differentially expressed genes showing downregulation nih.govplos.orgfigshare.com. For example, in estrogen receptor-positive (ER+) breast cancer cells, this compound has been shown to impact the ER transcriptional network, modulating a distinct set of genes compared to other therapeutic agents like Fulvestrant plos.orgnih.govplos.org.

Future research should leverage advanced genomic and epigenomic profiling technologies, including high-resolution ChIP-seq to examine the distribution of various histone acetylation marks and transcription factors, ATAC-seq to assess chromatin accessibility, and single-cell RNA-seq to dissect the cellular heterogeneity of the response to this compound plos.orgbiorxiv.orgashpublications.org. Such approaches will facilitate:

Identification of the specific enhancers and promoters that are most sensitive to inhibition of EP300/CBP by this compound. plos.orgplos.orgresearchgate.net

Delineation of the direct versus indirect transcriptional consequences of this compound exposure.

Understanding how this compound influences the binding and activity of key transcription factors, such as FOXA1 in the context of ER+ breast cancer. plos.orgresearchgate.net

Characterization of the temporal dynamics of transcriptional and epigenomic changes following this compound administration.

Initial epigenomic analyses with this compound have revealed widespread changes in H3K27ac levels alongside comparatively more subtle alterations in chromatin accessibility, suggesting that while global acetylation is reduced, the effect on chromatin structure at specific genomic loci may be varied plos.orgplos.orgbiorxiv.org. Further research is necessary to fully elucidate this differential impact.

Identification and Analysis of Resistance Mechanisms to this compound

The emergence of resistance represents a significant hurdle in the successful application of targeted therapies. Future research efforts will be dedicated to identifying the mechanisms by which biological systems, particularly cancer cells, develop resistance to this compound. Studies focusing on other EP300/CBP HAT inhibitors have indicated that alterations in acetyl-CoA metabolism can contribute to acquired resistance rsc.orgbiorxiv.org. Specifically, mutations in enzymes involved in the biosynthesis of coenzyme A (CoA), such as PANK3, have been demonstrated to confer resistance to EP300/CBP HAT inhibitors like A-485 and this compound. This resistance is likely mediated by changes in intracellular acetyl-CoA concentrations, which compete with the inhibitor for binding to the HAT domain biorxiv.org.

Key future research directions in this area include:

Performing unbiased genetic screens, such as those utilizing CRISPR/Cas9 technology, to identify genes whose modification confers resistance to this compound.

Investigating metabolic adaptations that may arise in response to prolonged exposure to this compound. rsc.orgbiorxiv.org

Analyzing clinical samples from individuals who develop resistance to this compound (when such samples become available) to identify acquired genetic or epigenetic alterations.

Developing strategies to circumvent identified resistance mechanisms, potentially through the rational design of combination therapeutic regimens.

A thorough understanding of resistance mechanisms is paramount for the development of more effective treatment strategies and ultimately improving patient outcomes.

Investigation of this compound's Effects on Post-Translational Acetylation of Non-Histone Proteins

Beyond their well-established roles in acetylating histones, EP300 and CBP are known to acetylate a diverse range of non-histone proteins, thereby influencing their function, stability, and interactions nih.govmdpi.com. This post-translational modification of non-histone proteins by acetylation plays crucial roles in numerous cellular processes nih.govmdpi.com. While the impact of this compound on histone acetylation, particularly H3K27Ac and H3K18Ac, is well-documented, its effects on the acetylation status of specific non-histone proteins require detailed investigation nih.govprobechem.complos.org.

Emerging research indicates that EP300/CBP are significant contributors to lysine (B10760008) acetylation events in non-histone proteins nih.govbiorxiv.org. Future studies should utilize advanced proteomic methodologies, such as mass spectrometry-based quantitative acetylproteomics, to:

Identify the specific non-histone protein targets of EP300/CBP whose acetylation is modulated by this compound treatment.

Quantify the changes in acetylation levels of these non-histone proteins upon exposure to this compound.

Elucidate the functional consequences of altered non-histone protein acetylation on cellular pathways and biological processes.

This line of research will contribute to a more comprehensive understanding of this compound's cellular impact, extending beyond its characterized effects on histone acetylation.

Systems Biology Approaches to Fully Delineate this compound's Cellular Impact

Given the complex and multifaceted roles of EP300/CBP as transcriptional co-regulators and acetyltransferases, a complete understanding of this compound's effects necessitates the application of integrated systems biology approaches. This involves the synergistic combination of data derived from various high-throughput technologies to construct a holistic view of the cellular response.

Future research should integrate data obtained from:

Transcriptomics (e.g., RNA-seq) to capture global changes in gene expression. nih.govplos.orgfigshare.com

Epigenomics (e.g., ChIP-seq, ATAC-seq) to map alterations in histone modifications and chromatin accessibility. plos.orgplos.orgbiorxiv.org

Proteomics and acetylproteomics to identify changes in protein abundance and their acetylation status. ashpublications.org

Metabolomics to assess alterations in cellular metabolism, with a particular focus on acetyl-CoA levels. rsc.orgbiorxiv.org

By employing computational and bioinformatics tools to integrate these diverse datasets, researchers can:

Construct comprehensive networks that illustrate the molecular pathways influenced by this compound.

Identify key nodes or pathways that exhibit particular sensitivity to EP300/CBP inhibition.

Develop predictive models of response or resistance to this compound based on the integrated molecular profiles.

Initial transcriptomic studies have already provided valuable insights into the transcriptional programs modulated by this compound nih.govplos.orgfigshare.com. Expanding these efforts to include other omics technologies will be crucial for achieving a complete understanding of its cellular impact.

Comparative Pharmacological Profiling of this compound Across Diverse Biological Systems to Uncover Novel Indications

While preclinical studies have demonstrated the potential of this compound in specific cancer types, such as mantle cell lymphoma and ER+ breast cancer, conducting comparative pharmacological profiling across a broader spectrum of biological systems holds the potential to uncover novel indications nih.govplos.orgresearchgate.net. EP300 and CBP are involved in the pathogenesis of various diseases beyond cancer, including inflammatory disorders and neurodegeneration nih.gov.

Future research in this area should encompass:

Evaluating the efficacy of this compound in preclinical models of other cancers and non-malignant diseases where EP300/CBP are implicated. nih.gov

Comparing the activity and molecular effects of this compound in different cell types and tissue contexts to discern context-specific responses.

Investigating potential synergistic effects when this compound is used in combination with other therapeutic agents in various disease models. For instance, this compound has demonstrated synergistic activity with temozolomide (B1682018) in glioblastoma cells nih.gov.

Comparative studies involving other EP300/CBP inhibitors or epigenetic modulators can also offer valuable insights into the unique properties and potential applications of this compound nih.govbiorxiv.orgresearchgate.netacs.org. Notably, the high brain penetrance of this compound suggests its potential utility in the treatment of central nervous system malignancies or neurological disorders where EP300/CBP are known to play a role nih.govplos.org.

Q & A

Q. What is the molecular mechanism of CPI-1612 in modulating histone acetyltransferase (HAT) activity?

this compound selectively inhibits the HAT activity of EP300/CREBBP by competitively binding to the acetyl-CoA binding site, thereby blocking substrate acetylation. This is validated via biochemical assays (e.g., BRET-based real-time enzymatic activity monitoring) and structural studies showing dose-dependent inhibition (IC₅₀ = 8.1 nM for EP300) . Control experiments using its inactive isomer, (S,S)-CPI-1612 (IC₅₀ > 10 µM), confirm target specificity .

Q. What experimental assays are recommended for initial screening of this compound activity?

- BRET (Bioluminescence Resonance Energy Transfer): Measures real-time HAT activity by detecting acetyl-CoA consumption .

- Cell viability assays (e.g., Cell Titer-Glo): Quantifies anti-proliferative effects in ER+ breast cancer cells (IC₅₀ range: 5–50 nM) .

- H3K27ac ChIP-seq: Evaluates global changes in histone acetylation post-treatment . Always include negative controls (e.g., inactive isomers) and technical replicates (n ≥ 5) to ensure reproducibility .

Q. How does this compound’s structure influence its inhibitory potency?

this compound features a bicyclic core with hydrogen-bonding substituents critical for binding to EP300/CREBBP. Structure-activity relationship (SAR) studies highlight that modifications to the tertiary alcohol or aromatic rings reduce potency by >100-fold .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Pharmacodynamic profiling: Monitor H3K27ac levels in orthotopic tumor models via immunofluorescence (e.g., γ-H2AX foci quantification) to confirm target engagement .

- Dose optimization: In vivo studies show 5 mg/kg this compound (oral, BID) effectively inhibits HAT activity without toxicity, but higher doses may paradoxically reduce efficacy due to off-target effects .

- Cell-type specificity: GBM43-shp300 cells show enhanced TMZ sensitivity with this compound, whereas non-targeted cells (GBM43-shNT) do not, necessitating biomarker-driven patient stratification .

Q. What methodologies are critical for analyzing this compound-induced enhancer remodeling?

- ATAC-seq + ChIP-seq: Combine chromatin accessibility (ATAC-seq) and histone acetylation (H3K27ac ChIP-seq) data to identify FOXA1-bound enhancers disrupted by this compound .

- Gene Set Enrichment Analysis (GSEA): Apply Hallmark gene sets (MSigDB) to quantify pathway-specific transcriptional changes (e.g., ER signaling downregulation in MCF7 cells) .

- HiChIP pipeline: Resolve 3D chromatin interactions to map RBBP4/p300-dependent survival genes .

Q. How should researchers design experiments to evaluate this compound in combination therapies?

- Synergy screening: Use matrix dosing (e.g., this compound + TMZ) in glioblastoma PDX models and assess viability via IncuCyte ZOOM® live-cell imaging .

- DNA damage quantification: Measure pKAP1, pCHK1, and pCHK2 phosphorylation to validate enhanced TMZ-induced DNA damage in combination cohorts .

- Statistical rigor: Employ ANOVA with Tukey’s post hoc test for multi-group comparisons and power analysis to determine cohort sizes .

Q. What analytical approaches address variability in this compound’s transcriptomic data?

- RNA-seq normalization: Use MAP-RSeq for batch correction and DESeq2 for differential expression analysis (|log2FC| ≥ 1.5, FDR < 0.05) .

- Subpopulation analysis: Apply clustering algorithms (e.g., t-SNE) to identify resistant cell subsets in heterogeneous tumors .

- Cross-species validation: Compare murine orthotopic model data with human PDX RNA-seq datasets to prioritize clinically relevant targets .

Methodological Best Practices

- Control compounds: Use (S,S)-CPI-1612 for off-target validation .

- Data transparency: Deposit RNA-seq and ChIP-seq data in public repositories (e.g., GEO) with MIAME-compliant metadata .

- Ethical reporting: Adhere to ARRIVE guidelines for preclinical studies, including randomization and blinding in animal experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.